Progesterone-13C5

Description

Rationale for ¹³C-Labeled Progesterone (B1679170) in Metabolic and Analytical Studies

The use of carbon-13, specifically in the form of Progesterone-13C5, where five carbon atoms in the progesterone molecule are replaced with ¹³C, offers distinct advantages. The mass difference between the labeled and unlabeled progesterone is significant enough (a mass shift of M+5) to be easily resolved by mass spectrometers, preventing spectral overlap and ensuring accurate detection.

In analytical chemistry, this compound serves as an ideal internal standard for the quantification of endogenous progesterone in various biological matrices like serum and tissue. acs.orgnih.govlumiprobe.com Because the labeled standard is chemically identical to the analyte (unlabeled progesterone), it behaves similarly during sample preparation, extraction, and chromatographic separation. acs.orgnih.gov This co-elution and co-ionization in mass spectrometry analysis corrects for any sample loss or matrix effects, leading to highly reliable and reproducible quantification. acs.orgnist.gov

In metabolic studies, administering this compound allows researchers to track its conversion into various metabolites. oup.com By analyzing the presence of the ¹³C label in downstream steroid hormones, scientists can elucidate metabolic pathways and understand how factors like diet or disease states may influence hormone production and metabolism. oup.comnih.gov

Overview of Research Paradigms Utilizing this compound

Research employing this compound spans several key areas, primarily focused on endocrinology, metabolism, and analytical method development.

Quantitative Bioanalysis: A primary application of this compound is in the development of reference measurement procedures for clinical diagnostics. Isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC/MS/MS) methods using ¹³C-labeled progesterone as an internal standard have been established to accurately measure progesterone concentrations in human serum. acs.orgnist.gov These methods provide an accuracy base for routine clinical assays. acs.org

Metabolic Fate and Steroidogenesis: Studies have utilized this compound to investigate the contribution of dietary or exogenous progesterone to tissue-specific hormone levels. For instance, research in mice has shown that orally administered this compound is absorbed and contributes to the progesterone pool in tissues like the prostate and white adipose tissue. oup.com This type of research is crucial for understanding the complex interplay between external sources and endogenous production of steroid hormones. oup.comnih.gov

Hormone Metabolism in Disease Models: In the context of diseases like prostate cancer, understanding the pathways of steroid hormone production is critical. Progesterone can be metabolized into androgens, which can drive cancer progression. nih.gov Tracing studies with this compound can help delineate these metabolic conversions within tumor tissues, offering insights into mechanisms of treatment resistance. nih.gov

Below is a table summarizing key research findings where labeled progesterone has been instrumental.

| Research Area | Key Finding | Labeled Compound Used | Reference |

| Quantitative Analysis | Development of a reference measurement procedure for serum progesterone with high accuracy and precision. | Progesterone-¹³C₂ | acs.orgnist.gov |

| Quantitative Analysis | A robust method for quantifying serum progesterone using MALDI-TOF mass spectrometry. | Progesterone-¹³C₃ | nih.govnih.gov |

| Metabolic Contribution | Orally administered labeled progesterone contributes to tissue progesterone levels in the prostate and adipose tissue of mice. | Progesterone-¹³C₅ | oup.com |

| Receptor Dynamics | Progestin treatment in breast cancer cells reduces progesterone receptor levels by increasing receptor degradation and decreasing receptor synthesis. | Dense amino acids (²H, ¹³C, ¹⁵N) | nih.gov |

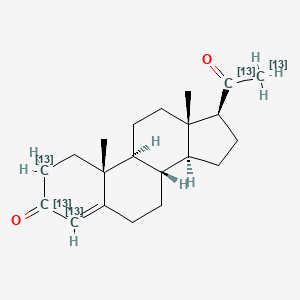

Structure

3D Structure

Properties

Molecular Formula |

C21H30O2 |

|---|---|

Molecular Weight |

319.42 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1/i1+1,8+1,12+1,13+1,15+1 |

InChI Key |

RJKFOVLPORLFTN-FDRZGQFTSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[13C](=O)[13CH3])CCC4=[13CH][13C](=O)[13CH2]C[C@]34C |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

Origin of Product |

United States |

Synthesis and Characterization of Progesterone 13c5 for Research Applications

Methodologies for Isotopic Labeling of Progesterone (B1679170) Precursors

The synthesis of ¹³C-labeled steroid hormones like progesterone can be approached in two primary ways: total synthesis or partial synthesis from readily available precursors. nih.gov Partial synthesis is often more practical and involves chemically modifying natural steroidal compounds.

Common starting materials for progesterone synthesis include sterols of plant origin, such as stigmasterol (B192456) from soybeans, or other steroid precursors like hecogenin (B1673031) and pregnenolone. nih.govchemicalbook.com The introduction of ¹³C labels into these precursor molecules is a key step. This can be achieved by using ¹³C-labeled synthons, which are small, isotopically enriched molecules that are used as building blocks to construct or modify a portion of the steroid nucleus. nih.gov For instance, research has focused on developing specific synthetic routes that allow for the incorporation of carbon isotopes into the steroid skeleton of hormones like progesterone, testosterone, and estrone. symeres.com The synthesis of deuterium-labeled progesterone has been achieved from hecogenin through a series of reactions including base-catalyzed isotope exchange and degradation of the side chain. nih.gov Similar principles are applied for ¹³C labeling, where specific reagents containing ¹³C are used in the synthetic pathway to ensure the labels are incorporated at the desired positions.

Chemo-Enzymatic Strategies for Progesterone-13C5 Synthesis

Chemo-enzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis, offering an efficient route to complex molecules like labeled steroids. frontiersin.org This approach is particularly useful in steroid chemistry, where enzymes can perform highly specific transformations that are difficult to achieve with traditional chemical methods.

The synthesis of steroidal drugs can begin with biorenewable phytosterols, which are catabolized by microbial strains. nih.govacs.org For example, specific strains of Mycobacterium can be genetically modified to transform sterols into desired intermediates. acs.org An isotopically labeled precursor could be introduced into such a biological system. Enzymes within the microbe, such as 17β-hydroxysteroid dehydrogenase, can then facilitate key steps like the degradation of the sterol side-chain to produce the pregnane (B1235032) side-chain characteristic of progesterone. acs.org

A general chemo-enzymatic process might involve:

Chemical Synthesis of a Labeled Precursor : A steroid intermediate is first synthesized with ¹³C atoms incorporated at specific positions.

Enzymatic Transformation : The labeled intermediate is then used as a substrate for an enzymatic reaction. This could involve whole-cell biotransformation using a microorganism or catalysis by an isolated enzyme, such as a lipase (B570770) for epoxidation or a dehydrogenase for oxidation. frontiersin.orgacs.org

Final Chemical Steps : Additional chemical modifications may be required to complete the synthesis of this compound.

This strategy leverages the high selectivity of enzymes to control stereochemistry and avoid the need for extensive protecting group chemistry, leading to more efficient and environmentally friendly synthetic routes. nih.govacs.org

Isotopic Purity and Chemical Purity Assessment in Research-Grade Standards

For this compound to be effective as a research-grade standard, its purity must be rigorously assessed and certified. dshs-koeln.de This involves determining both its chemical purity (the percentage of the material that is the desired compound) and its isotopic purity (the percentage of molecules that contain the correct number of ¹³C labels). dshs-koeln.deotsuka.co.jp

Isotopic Purity : The isotopic purity, or atom percent ¹³C, indicates the level of enrichment with the ¹³C isotope. For research-grade this compound, this value is typically specified as ≥99 atom % ¹³C. cenmed.comsigmaaldrich.comeurisotop.com This high level of enrichment is crucial for minimizing interference from naturally occurring isotopes in sensitive analytical applications.

Chemical Purity : The chemical purity of the standard is typically ≥98%. cenmed.comsigmaaldrich.comeurisotop.com A multi-method approach is often employed to establish the purity of steroid reference materials. rsc.orgrsc.org This ensures that any potential impurities, such as residual solvents, water, or byproducts from the synthesis, are identified and quantified.

The table below summarizes the typical specifications for research-grade this compound and the analytical methods used for its assessment.

| Parameter | Typical Specification | Analytical Technique | Purpose |

|---|---|---|---|

| Isotopic Purity | ≥99 atom % 13C | Mass Spectrometry (MS) / Isotope Ratio MS (IRMS) | To confirm the enrichment of 13C isotopes. dshs-koeln.de |

| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC-PDA) | To quantify the main component and chromatographic impurities. rsc.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify volatile impurities and confirm identity. dshs-koeln.dersc.org | ||

| Water Content | Typically <1% | Karl Fischer Titration | To measure the amount of water present. rsc.org |

| Residual Solvents | Within specified limits | Headspace GC-MS | To detect and quantify any remaining solvents from synthesis. rsc.org |

| Thermal Purity | - | Differential Scanning Calorimetry (DSC) | To assess purity based on melting point depression. rsc.org |

Analytical Characterization of this compound Isotopologues

The structural confirmation and characterization of this compound and its isotopologues rely on advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS) : MS is fundamental for confirming the successful incorporation of the five ¹³C atoms. The analysis shows a mass shift (M+5) compared to the unlabeled progesterone. cenmed.comsigmaaldrich.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used for both characterization and quantification. nih.govnih.gov In quantitative studies, MS is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to achieve high sensitivity and specificity. nih.govnih.gov For the analysis of ¹³C₅-progesterone, the mass transitions in the MRM method are adjusted to account for the higher mass of the labeled compound. nih.gov Furthermore, high-resolution techniques like multicollector ICP-MS can be used to determine absolute ¹³C/¹²C isotope ratios with high precision, which is valuable for producing isotopic reference standards. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is essential for confirming the precise location of the ¹³C labels within the steroid molecule. While a standard ¹³C NMR spectrum of unlabeled progesterone shows signals for each of the 21 carbon atoms, the spectrum of this compound would show significantly enhanced signals for the labeled positions (C-2, C-3, C-4, C-20, and C-21). hmdb.cachemicalbook.comacs.org Two-dimensional (2D) NMR techniques, such as [¹H, ¹³C] Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful. drugbank.combmrb.io These methods correlate proton signals with carbon signals, allowing for unambiguous assignment of each labeled position and confirming the structural integrity of the molecule.

The table below outlines the primary techniques used for the analytical characterization of this compound.

| Technique | Application | Key Findings |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Confirmation of mass and purity. dshs-koeln.de | Detects M+5 mass shift; separates from unlabeled compound. |

| Liquid Chromatography-Tandem MS (LC-MS/MS) | Quantitative analysis in biological matrices. nih.govnih.gov | High sensitivity and specificity using MRM mode with adjusted mass transitions. nih.gov |

| Isotope Ratio Mass Spectrometry (IRMS) | Precise measurement of isotopic enrichment. | Determines the 13C/12C ratio to certify isotopic purity. rsc.org |

| 13C NMR Spectroscopy | Confirmation of label incorporation and position. acs.org | Enhanced signal intensity for labeled carbons (C-2, 3, 4, 20, 21). chemicalbook.com |

| 2D NMR ([1H, 13C] HSQC/HMBC) | Unambiguous assignment of labeled positions. drugbank.com | Correlates protons and carbons to verify the exact location of each 13C atom. bmrb.io |

Advanced Analytical Methodologies for Progesterone 13c5 Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Techniques

LC-MS has become the preferred method for the analysis of steroid hormones due to its high selectivity and sensitivity. lcms.cz The use of isotopically labeled internal standards like Progesterone-13C5 is crucial for correcting for matrix effects and variations during sample preparation and analysis. researchgate.net

UHPLC-MS/MS is a powerful technique that offers high resolution, speed, and sensitivity for the analysis of complex biological samples. nih.gov The use of sub-two-micron particle columns in UHPLC allows for sharper peaks and better separation, leading to improved signal-to-noise ratios and lower limits of quantitation (LLOQs). For progesterone (B1679170) analysis, UHPLC-MS/MS methods have achieved LLOQs as low as 25 pg/mL in human serum. nih.gov The short analysis time, often around 6.5 minutes per sample, makes this technique suitable for high-throughput clinical research. nih.gov The robustness of UHPLC-MS/MS methods is demonstrated by their ability to maintain accuracy and precision over extended periods, a critical factor for multi-year clinical trials. nih.gov

Interactive Data Table: Representative UHPLC-MS/MS Parameters for Progesterone Analysis

| Parameter | Value | Reference |

| Column | ACQUITY UPLC HSS T3 | |

| Mobile Phase A | Ammonium (B1175870) Formate in Water | nih.gov |

| Mobile Phase B | Methanol | researchgate.net |

| Flow Rate | 0.4 - 0.6 mL/min | N/A |

| Injection Volume | 5 - 20 µL | lcms.czresearchgate.net |

| Run Time | ~6.5 min | nih.gov |

| Lower Limit of Quantitation (LLOQ) | 25 pg/mL | nih.gov |

The choice of ionization source is critical for achieving optimal sensitivity in LC-MS analysis. Both ESI and APCI are commonly used for steroid analysis. researchgate.netdss.go.th ESI is generally preferred for polar compounds, while APCI is more suitable for less polar to non-polar compounds like progesterone. researchgate.netdss.go.th

In some studies, APCI has demonstrated a significant gain in sensitivity for progesterone compared to ESI. dss.go.th The selection of the ionization source often depends on the specific matrix and the other analytes being measured simultaneously. For instance, while APCI might be better for progesterone, ESI might be more suitable for more polar metabolites, necessitating a compromise or the use of a dual-source instrument. researchgate.net The use of mobile phase modifiers, such as ammonium fluoride, can significantly enhance the sensitivity of progesterone analysis, with improvements of up to 14-fold reported. lcms.cz

SRM and its extension, MRM, are tandem mass spectrometry techniques that provide exceptional specificity and sensitivity for quantitative analysis. researchgate.netproteomics.com.au In these methods, a specific precursor ion of the analyte (e.g., the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. researchgate.net This process effectively filters out background noise and interferences, leading to highly specific and reliable quantification.

For Progesterone-13C3, a common isotopologue used as an internal standard, the transition of m/z 318.4 to 111.9 is often monitored. nih.govresearchgate.net The corresponding transition for unlabeled progesterone is m/z 315.4 to 108.9. nih.govresearchgate.net By monitoring these specific transitions, MRM allows for the simultaneous and accurate quantification of both the analyte and its isotope-labeled internal standard. This approach is considered the "gold standard" for quantitative bioanalysis. researchgate.net

Interactive Data Table: Example MRM Transitions for Progesterone and its Isotopologues

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose | Reference |

| Progesterone | 315.4 | 108.9 | Quantification | nih.govresearchgate.net |

| Progesterone | 315.0 | 97.0 | Quantification | dss.go.th |

| Progesterone-13C3 | 318.4 | 111.9 | Internal Standard | nih.govresearchgate.net |

| Testosterone-13C3 | 292.3 | 100.0 | Internal Standard | nist.gov |

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Considerations

Gas Chromatography-Mass Spectrometry (GC-MS) Based Techniques

GC-MS is another powerful technique for the analysis of steroid hormones. While it often requires a derivatization step to improve the volatility and thermal stability of the analytes, it can provide excellent chromatographic resolution and sensitivity. mdpi.comnih.gov

Derivatization is a crucial step in the GC-MS analysis of steroids like progesterone. jfda-online.com It involves chemically modifying the analyte to increase its volatility and thermal stability, which are necessary for gas-phase analysis. mdpi.com Common derivatization strategies for steroids involve silylation, which protects hydroxyl groups. mdpi.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used for this purpose. mdpi.com The derivatization process can be optimized by adjusting factors such as the reagent volume and reaction conditions (e.g., using microwave-assisted derivatization to shorten the reaction time). mdpi.commdpi.com For ketosteroids like progesterone, methoxime-trimethylsilylation can be employed. tcichemicals.com

ID-GC-MS is a definitive method for the accurate quantification of analytes and is often used in the development of certified reference materials. nist.govlgcstandards.com This technique involves adding a known amount of an isotopically labeled internal standard, such as this compound, to the sample. The labeled standard is chemically identical to the analyte and therefore behaves identically during extraction, derivatization, and chromatography. usgs.gov

By measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard, highly accurate and precise quantification can be achieved, as this ratio is unaffected by variations in sample recovery. nih.govnih.gov ID-GC-MS methods have been successfully developed for the quantification of numerous steroid hormones in various matrices, including water and human serum. nist.govusgs.gov

Derivatization Strategies for GC-MS Analysis

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) Applications

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique recognized for its high throughput, speed, and sensitivity in analyzing biomolecules. nih.govresearchgate.net In research involving progesterone, MALDI-TOF MS, when combined with isotope dilution, offers a robust method for quantification.

A notable application involves the use of ¹³C₃-progesterone, a related isotopologue, for the quantitative analysis of progesterone in human serum. nih.gov In this methodology, serum samples are spiked with the stable isotope-labeled progesterone, which acts as an internal standard. The samples then undergo a purification process involving solid-phase extraction and liquid-liquid extraction to isolate the progesterone. nih.gov The prepared samples are then analyzed by MALDI-TOF MS. The instrument measures the mass-to-charge ratio of the ions produced, allowing for the distinct identification and quantification of both the endogenous progesterone and the ¹³C-labeled internal standard. nih.gov

The quantification is based on the ratio of the signal intensity of the natural progesterone to that of the known concentration of the added ¹³C-progesterone. This isotope dilution approach effectively corrects for sample loss during preparation and variations in ionization efficiency, leading to highly accurate and reproducible results. Research has demonstrated that this MALDI-TOF MS-based assay shows excellent robustness and consistency, with results correlating strongly with established methods like radioimmunoassay. nih.gov The primary advantage of this technique is its simple and direct application for serum progesterone analysis, making it a valuable tool in clinical and diagnostic research. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Enrichment Profiling

The process of isotope enrichment profiling by NMR involves analyzing the spectra of the labeled compound. In a ¹³C-NMR spectrum, the presence and chemical shifts of the signals confirm the incorporation of the ¹³C isotopes. For this compound, specific peaks corresponding to the five enriched carbon positions would be significantly enhanced. Furthermore, ¹H NMR spectroscopy is also highly informative. The presence of ¹³C isotopes adjacent to protons results in characteristic splitting patterns known as ¹³C satellites in the ¹H spectrum. nih.gov The intensity of these satellite peaks relative to the main peak from protons attached to ¹²C allows for the quantification of ¹³C enrichment at specific sites. nih.gov

This analytical strategy is crucial for validating both in-house synthesized and commercially available labeled compounds. rsc.org It ensures the quality and purity of the isotopic tracer, which is fundamental for its use in quantitative studies and metabolic flux analysis. medchemexpress.comrsc.org By combining high-resolution mass spectrometry with NMR, researchers can achieve a comprehensive characterization of this compound, confirming its mass, structure, and the precise level of isotopic enrichment. rsc.org

Internal Standard Applications and Method Validation

This compound is an ideal internal standard (IS) for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). medchemexpress.com Because its chemical and physical properties are nearly identical to the endogenous analyte (progesterone), it co-elutes chromatographically and experiences the same effects during sample preparation and analysis. wuxiapptec.com This allows for precise correction of analytical variability, which is a cornerstone of rigorous method validation. europa.eu

The successful use of this compound as an internal standard hinges on an optimized protocol for its concentration and addition.

Concentration: The concentration of the internal standard should be consistent across all samples, including calibrators and quality controls (QCs). msacl.org A common practice is to choose a concentration that falls within the mid-range of the calibration curve. Alternatively, for assays covering a wide dynamic range, a concentration that is 10 to 25 times the lower limit of quantification (LLOQ) is often used. msacl.org This ensures that the IS response is strong enough for reliable detection without saturating the detector and falls within the linear response range of the instrument.

Addition Protocol: To correct for variability throughout the entire analytical process, the internal standard should be added to the sample at the earliest possible stage. nih.gov For complex matrices like serum or plasma, this compound is typically added before any sample preparation steps, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). wuxiapptec.com This ensures that the IS accounts for any loss of analyte during these extraction and cleanup procedures, providing a more accurate final quantification. nih.gov

A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., salts, lipids, proteins) either suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification. medipharmsai.com Another source of error is inconsistent recovery of the analyte during sample extraction.

This compound is highly effective at correcting for these issues. Since the stable isotope-labeled standard has virtually identical physicochemical properties to progesterone, it is affected by the matrix and the extraction process in the same way. wuxiapptec.comscispace.com

Extraction Efficiency (%RE): This measures the percentage of the analyte recovered from the sample matrix during the extraction process. It is calculated by comparing the response of an analyte in a sample spiked before extraction to the response in a sample spiked after extraction. nih.gov

Matrix Effect (%ME): This quantifies the degree of ion suppression or enhancement. It is determined by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution (e.g., mobile phase). biotage.com A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.

The use of this compound allows for reliable correction because the ratio of the analyte peak area to the IS peak area remains constant even if both are suppressed or enhanced by the matrix or if a portion of both is lost during extraction. nih.gov

Table 1: Formulas for Calculating Recovery and Matrix Effect

| Parameter | Formula | Description |

|---|---|---|

| Extraction Efficiency (%RE) | (Peak Area Pre-extraction Spike / Peak Area Post-extraction Spike) x 100 | Measures the analyte recovery during sample preparation. |

| Matrix Effect (%ME) | (Peak Area Post-extraction Spike / Peak Area Neat Standard) x 100 | Quantifies the impact of the matrix on analyte signal intensity. |

| Apparent Recovery (%RA) | (Peak Area Pre-extraction Spike / Peak Area Neat Standard) x 100 | Represents the combined effect of extraction efficiency and matrix effects. nih.gov |

Method validation demonstrates that an analytical procedure is suitable for its intended purpose. europa.eu Using this compound as an internal standard is critical for developing a robust, reproducible, and sensitive assay.

Robustness and Reproducibility: Reproducibility, or precision, is the closeness of agreement between repeated measurements and is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Accuracy is the closeness of the measured value to the true value, expressed as percent bias or error. etsu.edu For a bioanalytical method to be considered reproducible and robust, the precision (%RSD) should typically be within 15% (or 20% at the LLOQ), and the accuracy should be within ±15% of the nominal value (or ±20% at the LLOQ). etsu.edu

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov According to International Council for Harmonisation (ICH) guidelines, these limits can be estimated from the calibration curve using the following formulas: sepscience.com

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S) Where 'σ' is the standard deviation of the y-intercept of the regression line (or the standard deviation of the blank response) and 'S' is the slope of the calibration curve. sepscience.comresearchgate.net

Table 2: Example Performance Characteristics of a Validated LC-MS/MS Assay for Progesterone

| Parameter | Value | Reference |

|---|---|---|

| Linear Range | 0.5 - 1000 ng/mL | eurofins.com |

| Limit of Detection (LOD) | ~1 ng/mL | etsu.edu |

| Limit of Quantification (LOQ) | 5 ng/mL | etsu.edu |

| Intra-day Precision (%RSD) | < 5.4% | eurofins.com |

| Inter-day Precision (%RSD) | < 15.3% | eurofins.com |

| Accuracy (% Bias) | Within ± 11.4% | eurofins.com |

Progesterone 13c5 in Metabolic Pathway Elucidation and Flux Analysis

Stable Isotope Tracer Studies in In Vitro Cellular Models

In vitro cell models provide a controlled environment to study specific metabolic processes without the complexities of a whole organism. The use of Progesterone-13C5 in these models has been instrumental in understanding progesterone (B1679170) metabolism at the cellular level.

Studies utilizing cell lines, such as those derived from endometrial and ovarian tissues, have shed light on the localized metabolism of progesterone. For instance, research on the human endometrial adenocarcinoma cell line HEC-1 has shown that progesterone is metabolized into several key compounds. nih.gov While this particular study used 14C-labeled progesterone, the principle of tracing labeled metabolites is the same. The identification of metabolites in these cell lines helps to understand the specific enzymatic activities present in these tissues. nih.gov

Furthermore, studies on ovarian and endometrial cancer cells have investigated the effects of progesterone on cellular processes like apoptosis. nih.gov These studies often explore the molecular pathways activated by progesterone, which can be further detailed by tracing the metabolism of labeled progesterone. nih.gov The development of new, hormonally responsive endometrial cancer cell lines, such as HCI-EC-23, provides further opportunities to study progesterone metabolism and its effects on cell growth in a controlled setting. biorxiv.org

Progesterone is a central intermediate in the synthesis of all other steroid hormones. researchgate.netfrontiersin.org By using this compound, researchers can trace the flow of carbon atoms through the intricate network of steroidogenic pathways. This allows for the quantification of the conversion rates of progesterone to other steroids, such as androgens and corticosteroids. nih.govoup.com Understanding these fluxes is crucial for comprehending the regulation of steroid hormone production in both normal and pathological states. nih.gov

The table below illustrates some of the key enzymes and products in the steroidogenic pathway starting from progesterone.

| Precursor | Enzyme | Product |

| Progesterone | 17α-hydroxylase | 17α-Hydroxyprogesterone |

| 17α-Hydroxyprogesterone | 21-hydroxylase | 11-Deoxycortisol |

| 11-Deoxycortisol | 11β-hydroxylase | Cortisol |

| Progesterone | 5α-reductase | 5α-Dihydroprogesterone (5α-DHP) |

| Progesterone | 20α-hydroxysteroid dehydrogenase | 20α-Hydroxyprogesterone |

This table is a simplified representation of key steroidogenic conversions.

The analysis of labeled downstream metabolites provides a detailed picture of progesterone's metabolic fate. Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are used to separate and identify these metabolites. nih.govoup.com For example, progesterone can be metabolized to neuroactive steroids like allopregnanolone (B1667786), which have significant effects on brain function. zrtlab.comnih.gov Tracing the conversion of this compound to these metabolites helps in understanding the regulation of their synthesis.

Key downstream metabolites of progesterone include:

Pregnanediol (B26743) medchemexpress.eu

5α-Pregnane-3,20-dione medchemexpress.eu

20α-Dihydroprogesterone medchemexpress.eu

Allopregnanolone zrtlab.com

17α-Hydroxyprogesterone medchemexpress.eu

Tracing Metabolic Fluxes in Steroidogenic Pathways

Application in In Vivo Non-Human Animal Models

In vivo studies in non-human animal models are essential for understanding the systemic metabolism and distribution of progesterone.

A study in male mice utilized orally administered this compound to investigate the uptake and distribution of dietary progesterone. nih.govoup.com The researchers were able to detect the labeled progesterone in various tissues, including white adipose tissue and the prostate, demonstrating that orally ingested progesterone can be absorbed and contribute to tissue levels. nih.govoup.com This was achieved by analyzing tissue samples using GC-MS/MS to measure the amount of this compound. nih.govoup.com

The following table, based on data from the study, shows the relative uptake of orally administered labeled progesterone in different tissues of orchiectomized and adrenalectomized (ORX + ADX) mice compared to a vehicle control group.

| Tissue | Relative Uptake of Labeled Progesterone (Arbitrary Units) |

| White Adipose Tissue | Significantly increased |

| Prostate | Significantly increased |

Data adapted from a study on the contribution of dietary progesterone to tissue levels in male mice. nih.govoup.com

Metabolic Profiling and Metabolomics in Animal Studies using Labeled Progesterone

The administration of this compound to animal models is a cornerstone of in-vivo metabolic research, enabling detailed profiling of its biotransformation. When introduced into an organism, this compound follows the same metabolic routes as its unlabeled counterpart. creative-proteomics.comnih.gov Scientists can then collect various biological samples, such as plasma, urine, and feces, and use mass spectrometry to identify and quantify the downstream metabolites that have incorporated the 13C label. nih.govnih.gov This technique provides a clear and unambiguous snapshot of how progesterone is processed, distributed, and excreted by the body.

Animal models, including rabbits, pigs, and rodents, are frequently used in these studies to understand reproductive cycles and the effects of steroid hormones. uzh.choup.comresearchgate.net For instance, a study in a goat model tracked metabolic profiles during pregnancy and lactation, highlighting the dynamic changes in steroid metabolism. uzh.ch Using this compound in such a model would allow for precise tracing of progesterone's contribution to the observed metabolic shifts. Metabolites commonly identified in such studies include various hydroxylated derivatives and conjugated forms like pregnanediol-3-glucuronide, a major urinary metabolite. mdpi.comcsic.es

The data generated from these animal studies are crucial for building a comprehensive picture of progesterone's metabolic fate. This information helps in understanding not only normal physiological processes but also how these pathways might be altered in pathological states. csic.es

Table 1: Hypothetical Metabolic Profile of this compound in a Rabbit Model This table represents illustrative data that could be obtained from a metabolomics study involving the administration of this compound.

| Labeled Metabolite Detected (M+5) | Biological Matrix | Relative Abundance (%) | Primary Metabolic Pathway |

|---|---|---|---|

| 5α-Pregnanedione-13C5 | Plasma, Liver | 35 | Reductive Pathway (5α-Reductase) |

| Allopregnanolone-13C5 | Plasma, Brain | 25 | Reductive Pathway (3α-HSD) |

| 20α-Dihydrothis compound | Plasma | 15 | Reductive Pathway (20α-HSD) |

| 17α-Hydroxythis compound | Plasma | 10 | Hydroxylation (CYP17A1) |

| Pregnanediol-3-Glucuronide-13C5 | Urine | 50 | Conjugation/Excretion |

Kinetic Studies of Progesterone-Metabolizing Enzymes

Isotope-labeled substrates like this compound are invaluable for dissecting the kinetics of the enzymes responsible for progesterone metabolism. squarespace.comnih.govresearchgate.net These studies provide fundamental insights into how efficiently and specifically these enzymes operate.

Characterization of Enzyme Substrate Specificity with Labeled Progesterone

Because the isotopic label does not change the molecule's shape or chemical properties, this compound is recognized and processed by enzymes in the same manner as natural progesterone. Its utility lies in its ability to be traced. In a complex mixture of steroids, using this compound allows researchers to definitively confirm that a specific enzyme is acting on progesterone to produce a particular metabolite. For example, studies have shown that enzymes like cytochrome P450 can hydroxylate progesterone at multiple sites. mdpi.com By incubating an enzyme with this compound, the appearance of a 13C-labeled hydroxylated product unequivocally confirms the enzyme's substrate specificity.

Determination of Enzyme Kinetics (e.g., Vmax, Km) using Isotope-Labeled Substrates

Kinetic parameters such as the maximum reaction velocity (Vmax) and the Michaelis constant (Km) are essential for understanding enzyme function. nih.govnih.gov Vmax indicates the maximum rate at which an enzyme can convert a substrate to a product, while Km reflects the substrate concentration at which the reaction rate is half of Vmax, providing a measure of the substrate's affinity for the enzyme.

Using this compound allows for highly accurate and sensitive measurement of these parameters. nih.gov In a typical assay, varying concentrations of this compound are incubated with a specific enzyme preparation (e.g., human liver microsomes containing CYP3A4 or purified 5α-reductase). nih.govnih.govscience.gov The rate of formation of the 13C-labeled product is then measured over time using mass spectrometry. This direct measurement of product formation is often more precise than methods that rely on the disappearance of the substrate. researchgate.net

Table 2: Example Kinetic Parameters for Key Progesterone-Metabolizing Enzymes This table contains representative kinetic data derived from published literature for illustrative purposes. Assays using labeled substrates provide a robust method for determining these values.

| Enzyme | Kinetic Parameter | Reported Value Range | Significance |

|---|---|---|---|

| 5α-Reductase | Km | ~20 - 70 nmol/L | High affinity for substrate |

| Vmax | Variable by tissue | Indicates catalytic capacity | |

| CYP3A4 (Hydroxylation) | Km (or S50) | ~50 - 100 µM | Moderate affinity for substrate |

| Vmax | Variable | Indicates catalytic capacity |

Identification of Novel Enzymatic Biotransformations

A significant application of this compound is in the discovery of new metabolic pathways and previously unknown metabolites. When this compound is introduced into a biological system, such as a cell culture or a microbial fermentation broth, any resulting compound that contains the 13C5 label must be a derivative of progesterone. mdpi.commdpi.com This approach eliminates ambiguity and allows for the confident identification of novel biotransformation products.

For example, studies using fungi have been instrumental in identifying a vast array of hydroxylated progesterone derivatives that are not typically seen in mammalian metabolism. nih.govresearchgate.netresearchgate.net Filamentous fungi can introduce hydroxyl groups at numerous positions on the steroid core, including 11α, 14α, and 15β. mdpi.comresearchgate.net The use of labeled progesterone in such experiments confirms that these products are direct metabolites and helps to characterize the unique enzymatic capabilities of these microorganisms, which can lead to the discovery of novel enzymes and the production of valuable steroid precursors for the pharmaceutical industry. mdpi.comnih.gov

Metabolic Flux Analysis (MFA) with 13C-Labeled Progesterone

Metabolic Flux Analysis (MFA) is a powerful systems biology technique used to quantify the rates (fluxes) of reactions within a metabolic network. wikipedia.org When combined with stable isotope tracers like this compound, it provides a dynamic view of cellular metabolism. nih.govvanderbilt.edu

Computational Modeling and Algorithms for Flux Estimation

The core of 13C-MFA is the integration of experimental labeling data with computational models. d-nb.infocreative-proteomics.comnih.gov The process begins with the administration of this compound to cells or an organism. After a period, the distribution of the 13C label across progesterone and its various downstream metabolites is measured by mass spectrometry. This provides a detailed "mass isotopomer distribution" (MID), which is the raw data for the analysis.

This experimental data is then fed into a computational model that represents the known biochemical reaction network of progesterone metabolism. d-nb.infocreative-enzymes.com This model includes all the relevant enzymatic reactions and the specific carbon atom transitions for each reaction.

Specialized software and algorithms are then employed to estimate the intracellular fluxes. nih.govoup.com13cflux.net These algorithms work by iteratively adjusting the flux values for each reaction in the model until the predicted MIDs match the experimentally measured MIDs as closely as possible. github.io This fitting process minimizes the difference between the simulated and actual data, resulting in a quantitative flux map of progesterone metabolism. Advanced computational strategies, such as the Elementary Metabolite Unit (EMU) framework, have been developed to handle the complexity of these calculations efficiently. 13cflux.net The output provides a detailed understanding of how progesterone is partitioned and channeled through competing metabolic pathways. nih.govvanderbilt.edu

Bayesian Approaches and Uncertainty Analysis in MFA

Metabolic Flux Analysis (MFA) using stable isotopes like this compound has traditionally relied on best-fit approaches to estimate metabolic fluxes. However, these methods often provide a single point estimate for each flux, which may not fully capture the inherent uncertainty in the measurements and the model structure. Bayesian statistical methods are increasingly being adopted in the life sciences and offer significant advantages for 13C-MFA. d-nb.infonih.gov

Unlike traditional methods that yield a single, fixed value for a metabolic flux, Bayesian inference provides a full probability distribution for each flux. mdpi.comnih.gov This distribution offers a more complete picture of the plausible flux values given the experimental data. A key benefit is the robust quantification of uncertainty. nih.gov Instead of just a confidence interval, Bayesian analysis generates common, potentially nonlinear confidence regions, which are crucial for understanding the relationships and couplings between different metabolic fluxes. mdpi.com This allows researchers to assess whether observed differences in fluxes between two conditions are due to a genuine biological effect or simply determination uncertainty. mdpi.com

The Bayesian framework integrates prior knowledge about metabolic fluxes with new evidence from labeling experiments, such as those using this compound. d-nb.info This process involves Markov Chain Monte Carlo (MCMC) sampling to explore the space of possible flux values and identify the full distribution of fluxes that are compatible with the experimental data. nih.gov

One of the challenges in MFA is model uncertainty. The choice of the metabolic network model can significantly influence the resulting flux estimates. Bayesian model averaging (BMA) is a powerful technique to address this issue. d-nb.infonih.gov BMA overcomes the problem of model selection uncertainty by averaging over multiple potential models, weighted by their posterior probability. This approach tends to assign low probabilities to models that are either unsupported by the data or are overly complex, acting as a form of "tempered Ockham's razor". d-nb.infonih.gov By alleviating model selection uncertainty, BMA-based 13C-MFA can lead to more robust and novel insights. d-nb.infonih.gov

The table below summarizes the key advantages of Bayesian approaches in 13C-MFA.

| Feature | Traditional Best-Fit Approach | Bayesian Approach | Benefit of Bayesian Approach |

| Flux Estimation | Provides a single point estimate for each flux. | Generates a full probability distribution for each flux. mdpi.comnih.gov | Provides a more complete understanding of the range of possible flux values. |

| Uncertainty | Typically provides confidence intervals based on local sensitivity analysis. | Quantifies the full posterior distribution of fluxes, allowing for accurate uncertainty analysis. nih.gov | Offers a more robust and nuanced assessment of flux certainties and correlations. mdpi.com |

| Model Selection | Relies on a single, pre-defined metabolic model. | Can employ Bayesian Model Averaging (BMA) to account for model uncertainty. d-nb.infonih.gov | Reduces bias from incorrect model selection and improves the reliability of flux estimates. d-nb.infonih.gov |

| Prior Knowledge | Does not formally incorporate prior information. | Formally updates prior knowledge with new experimental evidence. d-nb.info | Allows for a cumulative learning process, integrating information from previous studies. |

Integration of Multi-Omics Data for Comprehensive Metabolic Mapping

To gain a holistic understanding of cellular metabolism, data from stable isotope tracing experiments with compounds like this compound must be interpreted in a broader biological context. Integrating 13C-MFA data with other "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a more comprehensive and systems-level view of metabolic regulation. mdpi.comomiflux.com This multi-omics approach allows researchers to connect changes in metabolic fluxes to alterations in gene expression, protein levels, and metabolite concentrations.

For instance, an untargeted metabolomics analysis of primary luteal cells revealed that Luteinizing Hormone (LH) rapidly alters key metabolic pathways, including glycolysis, the TCA cycle, and de novo lipogenesis, all of which are crucial for progesterone synthesis. biorxiv.org By combining this with data from a this compound tracing study, one could directly quantify how these upstream pathway fluxes are channeled into progesterone production and its subsequent metabolism.

The integration process involves several key steps:

Data Acquisition: Performing parallel experiments to gather data across different omics layers. This includes 13C-labeling experiments with this compound for flux analysis, alongside transcriptomic (RNA-Seq), proteomic (mass spectrometry), and metabolomic (LC-MS, GC-MS) analyses of the same biological system.

Data Analysis: Analyzing each dataset individually to identify significant changes. For example, identifying differentially expressed genes or proteins that are known to be involved in steroid metabolism.

Integrative Analysis: Using computational and bioinformatics tools to map the different omics data onto metabolic networks. mdpi.com This helps to build a cohesive picture, for example, by correlating the upregulation of a specific metabolic enzyme's gene (transcriptomics) and protein level (proteomics) with an observed increase in the flux through the reaction it catalyzes (13C-MFA).

A study investigating the role of gut microbiota in progesterone metabolism employed an integrated multi-omics approach, combining culturomics, metagenomics, and metabolomics. biorxiv.org This research identified specific bacterial families, such as Enterobacteriaceae and Veillonellaceae, as key players in converting progesterone to its metabolites, like pregnanolone. biorxiv.org While this study did not use this compound, it highlights the power of a multi-omics strategy. Incorporating a stable isotope tracer would allow for the direct measurement of the rates of these microbial metabolic conversions, providing a dynamic layer of information.

The table below illustrates how different omics data can be integrated to provide a comprehensive map of progesterone metabolism.

| Omics Layer | Type of Data | Contribution to Metabolic Mapping |

| Fluxomics (with this compound) | Quantitative reaction rates (fluxes). nih.gov | Directly measures the dynamic activity of progesterone synthesis and catabolism pathways. |

| Genomics/Metagenomics | DNA sequence information of host or microbiota. biorxiv.org | Identifies the genes encoding metabolic enzymes involved in progesterone pathways. |

| Transcriptomics | Gene expression levels (mRNA). mdpi.com | Reveals which metabolic pathway genes are activated or suppressed under specific conditions. |

| Proteomics | Protein abundance and post-translational modifications. | Quantifies the levels of metabolic enzymes and their regulatory state. |

| Metabolomics | Concentrations of progesterone and its metabolites. biorxiv.orgbiorxiv.org | Provides a snapshot of the metabolic state and identifies the products of pathway activity. |

By combining these layers, researchers can construct detailed, data-driven models of progesterone metabolism. This integrated approach is crucial for understanding the complex interplay between genetic predisposition, environmental factors, and hormonal regulation that governs steroid metabolic networks.

Research Applications of Progesterone 13c5 in Biochemical Systems

Investigation of Steroid Hormone Biosynthesis and Interconversion Pathways

The synthesis of steroid hormones is a complex cascade of enzymatic reactions. kegg.jpgenome.jp Progesterone (B1679170) is a central intermediate in this process, serving as a precursor to glucocorticoids (like cortisol), mineralocorticoids (like aldosterone), and androgens. kegg.jpgenome.jp Stable isotope-labeled compounds like Progesterone-13C5 are instrumental in tracing these biosynthetic and metabolic routes.

In a study investigating the origins of progesterone in male mice, this compound was administered orally to track its uptake and distribution in various tissues. nih.govoup.com This allowed researchers to differentiate the externally supplied progesterone from the endogenously produced hormone, providing clear insights into how dietary sources can contribute to tissue-specific hormone levels. nih.govoup.com Such tracer studies are crucial for understanding the complex interplay between different sources of hormones and their subsequent metabolic fate.

The conversion of progesterone into its various metabolites, such as 20α-Dihydroprogesterone and those in the pregnanediol (B26743) family, is another area where labeled analogs are valuable. medchemexpress.eu By using this compound, scientists can follow the metabolic transformations of progesterone, identifying and quantifying the resulting products and clarifying the activity of enzymes like 20α-HSD. nih.gov This helps to build a comprehensive map of steroid metabolism and its regulation. nih.gov

Role in Receptor Binding and Ligand-Receptor Dynamics Studies (e.g., Progesterone Receptor Agonism)

Progesterone exerts its biological effects primarily by binding to and activating progesterone receptors (PR), which in turn regulate the expression of target genes. mdpi.comnih.gov Understanding the dynamics of this interaction is fundamental to comprehending progesterone's physiological and pathological roles.

While direct studies citing the use of this compound specifically for receptor binding assays are not prevalent in the reviewed literature, isotopically labeled ligands are a cornerstone of such research. The principles of competitive binding assays, where a labeled ligand competes with an unlabeled compound for receptor binding, are well-established. In this context, this compound could theoretically be used to study the affinity and binding kinetics of other compounds to the progesterone receptor. As a progesterone receptor agonist, it would activate the receptor upon binding. nih.gov

The study of progesterone's effects on uterine cells, such as preparing the endometrium for implantation and maintaining pregnancy, relies on its interaction with the progesterone receptor. wikipedia.orgnih.gov The development of selective progesterone receptor modulators (SPRMs) for various clinical applications also benefits from a deep understanding of ligand-receptor interactions.

Studies on Hormonal Regulation of Cellular Processes in Model Systems (e.g., Glycolysis in Uterine Cells)

Progesterone influences a wide range of cellular processes. For instance, it plays a role in regulating the contractility of uterine smooth muscle and modulates the maternal immune response during pregnancy. wikipedia.org Its effects on cellular metabolism are also a key area of investigation.

Although specific studies detailing the use of this compound to trace the regulation of glycolysis in uterine cells were not identified, this represents a potential application of the compound. Labeled metabolic tracers are commonly used to follow the flux of substrates through metabolic pathways like glycolysis. By treating model systems, such as uterine cell cultures, with this compound, researchers could potentially track its influence on glucose metabolism and energy production, processes vital for endometrial function.

Tracing Environmental Toxin or Xeno-compound Impact on Progesterone Metabolism in In Vitro Systems

There is growing concern about how environmental toxins and endocrine-disrupting chemicals (EDCs) can interfere with steroid hormone systems. mdpi.com Many pollutants are known to inhibit enzymes involved in steroid biosynthesis and metabolism. nih.gov For example, chemicals like phthalates and bisphenol A (BPA) have been shown to alter steroidogenesis. nih.gov

This compound can be a valuable tool in in vitro studies designed to screen for such effects. By incubating cell lines or tissue preparations with this compound and a test compound, researchers can precisely measure any changes in the rate of progesterone metabolism and the profile of metabolites produced. This approach allows for the identification of chemicals that disrupt the normal activity of steroidogenic enzymes. For example, a study could assess how a xeno-compound affects the conversion of this compound to its hydroxylated or reduced metabolites by enzymes like hydroxysteroid dehydrogenases (HSDs), which are known targets of environmental pollutants. nih.gov

Development of Reference Methods for Quantitative Steroid Measurement

One of the most significant applications of this compound is in the development of highly accurate and precise methods for measuring steroid hormones, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS). synnovis.co.uknih.govlcms.cz Immunoassays, the traditional method for hormone measurement, can suffer from a lack of specificity due to cross-reactivity with other structurally similar steroids. synnovis.co.uklcms.cz

LC-MS/MS, combined with isotope dilution using a stable isotope-labeled internal standard like this compound, overcomes this limitation. nih.gov In this technique, a known amount of this compound is added to a biological sample (e.g., serum or plasma) at the beginning of the extraction process. nih.govnih.gov Because the labeled standard is chemically identical to the natural hormone, it experiences the same processing and ionization effects. By measuring the ratio of the natural progesterone to the labeled standard in the mass spectrometer, a highly accurate quantification can be achieved.

This approach has been used to develop candidate reference measurement procedures, which are essential for standardizing clinical laboratory tests and ensuring the comparability of results across different laboratories and methods. nih.gov High-sensitivity LC-MS/MS methods using labeled internal standards have enabled the establishment of accurate reference intervals for progesterone in various populations, including men and post-menopausal women, where concentrations are very low. endocrine-abstracts.orgnih.gov

Interactive Data Table: LC-MS/MS Parameters for Steroid Analysis

This table summarizes typical parameters used in LC-MS/MS methods for the analysis of progesterone and its isotopically labeled internal standard. Note that specific values can vary between different laboratories and instrument platforms.

| Parameter | Value | Reference |

| Analyte | Progesterone | lcms.cz |

| Internal Standard | Progesterone-13C3 / this compound | nih.govlcms.cz |

| Mass Spectrometer | Triple Quadrupole | synnovis.co.uklcms.cz |

| Ionization Mode | Positive Ionization (APCI or ESI) | synnovis.co.uknih.gov |

| MRM Transition (Progesterone) | e.g., 315.3 > 109.2 | lcms.cz |

| MRM Transition (Progesterone-13C3) | e.g., 292.2 > 100.1 (for 13C3) | lcms.cz |

| Chromatography Column | Reversed-Phase (e.g., C18) | synnovis.co.uklcms.cz |

| Mobile Phase | Water and Methanol with modifiers | synnovis.co.uklcms.cz |

| Sample Type | Serum, Plasma, Tissue | nih.govnih.govendocrine-abstracts.org |

Future Directions and Emerging Research Avenues for Progesterone 13c5

Integration with Spatially Resolved Metabolomics Techniques

A significant leap forward in understanding progesterone's function will come from mapping its metabolic fate directly within the complex architecture of tissues. Spatially resolved metabolomics, particularly Mass Spectrometry Imaging (MSI), is a powerful technique that allows for the visualization of the distribution of molecules in a tissue section without homogenization.

The integration of Progesterone-13C5 into MSI workflows represents a compelling future direction. By administering the labeled compound, researchers can trace its uptake, conversion into various metabolites, and localization within specific cell types or histological regions of a target tissue, such as the endometrium, breast, or brain. This approach can answer critical questions about site-specific metabolism. For instance, in uterine tissue, it could reveal whether progesterone (B1679170) is metabolized differently in the luminal epithelium versus the underlying stroma.

Studies have already demonstrated the feasibility of using 13C-labeled steroids, like cortisol and estradiol, to track their absorption and distribution in the tissues of organisms ualg.pt. Applying this concept to this compound would enable researchers to create detailed metabolic maps, providing a snapshot of enzymatic activity in situ. This could be particularly insightful for understanding how local metabolic changes contribute to physiological processes or the development of pathology.

Table 1: Potential Applications of this compound in Spatially Resolved Metabolomics

| Research Area | Target Tissue | Potential Insights | Relevant Technique |

|---|---|---|---|

| Reproductive Biology | Uterus, Ovary | Mapping of local progesterone metabolism during the menstrual cycle. | Mass Spectrometry Imaging (MSI) |

| Neuroendocrinology | Brain | Identifying specific brain regions of progesterone metabolism into neurosteroids. | MSI, LA-ICP-MS |

| Oncology | Breast, Endometrial Tumors | Visualizing metabolic heterogeneity and drug target engagement within tumors. | MSI |

High-Throughput Screening Methodologies Utilizing Labeled Progesterone

The discovery of new drugs targeting progesterone signaling pathways relies heavily on high-throughput screening (HTS) to test large libraries of chemical compounds. Labeled progesterone analogues are critical tools in developing robust and sensitive HTS assays. While fluorescently-labeled progesterone has been used, stable isotope-labeled versions like this compound offer advantages in mass spectrometry-based screening methods.

Future HTS methodologies can directly measure the displacement of this compound from the progesterone receptor (PR) by test compounds using techniques like RapidFire-MS. This would provide a direct, label-free (in the optical sense) readout of binding affinity.

Furthermore, HTS assays are being developed to screen for compounds that modulate progesterone metabolism. For example, a recent study established a high-throughput screening assay for the zebrafish progesterone receptor based on Förster resonance energy transfer (FRET) using FITC-labeled progesterone nih.gov. Similar platforms can be adapted to screen for inhibitors or enhancers of key progesterone-metabolizing enzymes. By incubating cells or enzyme preparations with this compound and a library of compounds, changes in the production of specific 13C-labeled metabolites can be rapidly quantified by MS, identifying hits that alter progesterone's metabolic fate. Several types of immunoassays using labeled progesterone have also been developed for HTS applications. cmu.ac.thnih.govprobl-endojournals.ru

Table 2: HTS Assay Formats Incorporating Labeled Progesterone

| Assay Type | Labeled Progesterone Used | Principle | Application |

|---|---|---|---|

| Fluorescence Polarization Immunoassay (PFIA) | Fluorescein-labeled progesterone | Competitive binding between labeled and unlabeled progesterone for an antibody. probl-endojournals.ru | Quantifying progesterone levels or screening for receptor binders. |

| FRET-based Assay | FITC-labeled progesterone | Energy transfer between a GQD-conjugated receptor and a FITC-labeled ligand. nih.gov | Screening for progesterone receptor agonists and antagonists. |

| Chemiluminescence Immunoassay | HRP-conjugated progesterone | Competitive immunoassay with a chemiluminescent substrate. cmu.ac.th | High-sensitivity quantification for clinical and research screening. |

Advanced Computational Modeling for Systems-Level Metabolic Understanding

The data generated from this compound tracer studies are incredibly rich but can be complex to interpret. Advanced computational modeling provides a framework for integrating this data to build a systems-level understanding of progesterone metabolism. By combining kinetic data obtained from tracing the 13C label through various metabolic pathways with genomic and proteomic data on enzyme expression, researchers can construct predictive models of steroid flux.

Expansion of 13C-Labeling Strategies for Complex Progesterone Derivatives

While this compound is a valuable tool, the future lies in expanding the library of stable isotope-labeled progestins and their metabolites. The synthesis of complex steroids with site-specific 13C labels is a key area of development. sci-hub.seresearchgate.net For instance, synthesizing a progesterone molecule with 13C atoms specifically at the sites of hydroxylation by key enzymes (e.g., at the C17 or C21 position) would allow for highly specific tracing of those particular reaction pathways.

The synthesis of 13C-labeled versions of major progesterone metabolites, such as allopregnanolone (B1667786) or pregnanediol (B26743), is also crucial. medchemexpress.com These labeled metabolites would serve as invaluable standards for quantitative metabolomics and could be used in their own right as tracers to study downstream metabolic pathways and clearance rates. The development of more efficient and versatile synthetic routes, potentially using biocatalysis or novel organic chemistry methods, will be essential to make these complex labeled molecules more accessible to the research community. sci-hub.se

Applications in Understanding Metabolic Reprogramming in Non-Disease Models

Much of the focus on progesterone metabolism is in the context of disease or pregnancy. However, this compound is an ideal tool for exploring the fundamental role of progesterone in metabolic reprogramming in normal physiological, non-disease states.

Recent research has already begun to explore this area. For example, one study used isotope-labeled progesterone to demonstrate that dietary progesterone can be absorbed and contribute to tissue levels in male mice, a previously underappreciated source of this hormone. researchgate.net Another line of research used stable isotope tracers to investigate how progesterone, in concert with estrogen, regulates carbohydrate metabolism during exercise in women, finding that progesterone can increase muscle glycogen (B147801) utilization. physiology.org Progesterone has long been known to have broad effects on carbohydrate, lipid, and protein metabolism, such as promoting glycogen storage in the liver and stimulating the deposition of body fat. nih.gov Using this compound to trace the fate of the carbon backbone in these processes can provide a more mechanistic understanding of these effects. Studies in non-mammalian models, such as corals, have also used 13C-labeled steroids to probe the ancient and conserved pathways of steroid metabolism. researchgate.net These investigations into fundamental physiology are critical for building a complete picture of progesterone's role as a key metabolic regulator.

Q & A

Q. How is Progesterone-13C5 synthesized and characterized for use as an internal standard in quantitative mass spectrometry?

this compound is synthesized via isotopic labeling, typically using carbon-13-enriched precursors in multi-step organic reactions. Characterization involves nuclear magnetic resonance (NMR) to confirm isotopic incorporation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) to verify isotopic enrichment (e.g., 99% 13C5 labeling). These steps ensure minimal interference from unlabeled progesterone in analytical workflows .

Q. What methodological steps are critical for ensuring reproducibility when using this compound in hormone quantification assays?

- Calibration curves : Use serial dilutions of this compound to establish linearity (R² > 0.99) across physiological ranges.

- Batch controls : Include solvent blanks and matrix-matched controls to identify background interference.

- Storage : Store at -20°C in amber vials to prevent photodegradation and isotopic exchange.

- Documentation : Report lot-specific isotopic purity and instrument parameters (e.g., LC-MS/MS collision energy) to enable replication .

Q. How do researchers validate the absence of isotopic interference in assays using this compound?

Cross-validate results with unlabeled progesterone standards and spike-recovery experiments (target: 85–115% recovery). Use high-resolution MS (HRMS) to distinguish 13C5-labeled ions from endogenous progesterone (Δm/z = 5.03) and monitor for cross-talk in multiplexed assays .

Advanced Research Questions

Q. What experimental design considerations are essential for longitudinal studies involving this compound in dynamic biological systems?

- Sampling frequency : Align with progesterone’s half-life (e.g., hourly sampling in pharmacokinetic studies).

- Matrix effects : Account for variations in plasma protein binding by normalizing to albumin levels.

- Statistical power : Use pilot data to calculate sample size (e.g., G*Power software) for detecting ≥20% concentration changes .

Q. How can researchers address discrepancies in this compound recovery rates across different tissue matrices?

Perform tissue-specific method optimization:

- Homogenization : Use bead-beating for fibrous tissues (e.g., uterine tissue) vs. enzymatic digestion for lipid-rich matrices (e.g., adipose).

- Ion suppression testing : Compare signal intensity in tissue extracts vs. solvent to adjust extraction protocols .

Q. What strategies mitigate batch-to-batch variability in this compound-based assays?

- Internal standard bracketing : Analyze a reference sample at the start and end of each batch.

- Quality control (QC) pools : Include low, medium, and high concentration QCs; accept batches only if CV < 15% .

Data Analysis and Interpretation

Q. How should researchers normalize data when this compound signal drift occurs during long MS runs?

Apply time-dependent correction algorithms (e.g., local regression smoothing) and use isotopically labeled analogs of structurally similar compounds (e.g., Cortisol-13C3) as co-internal standards .

Q. What statistical methods are recommended for analyzing non-linear relationships in this compound dose-response studies?

Use segmented regression or generalized additive models (GAMs) to identify inflection points. Validate model fit via Akaike Information Criterion (AIC) comparisons and residual plots .

Contradiction and Troubleshooting

Q. How to resolve inconsistent this compound recovery rates between LC-MS/MS and immunoassay platforms?

Q. What are the implications of detecting 13C4-labeled contaminants in this compound batches?

Contaminants suggest incomplete isotopic incorporation during synthesis. Quantify via HRMS and adjust calibration curves to exclude contaminant peaks. Contact suppliers for batch-specific certificates of analysis (CoA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.